molecular formula C10H20N2O2S B15312966 2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione CAS No. 89151-54-2

2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione

Cat. No.: B15312966
CAS No.: 89151-54-2
M. Wt: 232.35 g/mol
InChI Key: VSCHGCOCLVIACJ-UHFFFAOYSA-N
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Description

2-[2-(Piperidin-4-yl)ethyl]-1λ⁶,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a thiazolidine-1,1-dione core substituted with a 2-(piperidin-4-yl)ethyl group. The thiazolidine-1,1-dione moiety consists of a five-membered ring containing sulfur (S), nitrogen (N), and two ketone groups.

Properties

CAS No.

89151-54-2

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(2-piperidin-4-ylethyl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C10H20N2O2S/c13-15(14)9-1-7-12(15)8-4-10-2-5-11-6-3-10/h10-11H,1-9H2

InChI Key

VSCHGCOCLVIACJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)CCC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of piperidine derivatives with isothiazolidine precursors. One common method includes the reaction of 2-(2-bromoethyl)piperidine with isothiazolidine-1,1-dioxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isothiazolidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular formulas, and properties of 2-[2-(piperidin-4-yl)ethyl]-1λ⁶,2-thiazolidine-1,1-dione with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Key Features
2-[2-(Piperidin-4-yl)ethyl]-1λ⁶,2-thiazolidine-1,1-dione (Target) C₉H₁₆N₂O₂S* ~240.35 (calculated) 2-(Piperidin-4-yl)ethyl 5-membered thiazolidine-dione core; piperidine enhances basicity and potential membrane permeability.
2-(Azepan-4-yl)-1λ⁶,2-thiazolidine-1,1-dione hydrochloride C₈H₁₆Cl₂N₄O 255.15 Azepan-4-yl (7-membered ring) Larger azepane ring introduces conformational flexibility; hydrochloride salt improves solubility.
2-(Piperidin-4-yl)-1λ⁶,2-thiazinane-1,1-dione hydrochloride C₉H₁₈N₂O₂S 218.32 Thiazinane (6-membered ring) 6-membered thiazinane-dione core; reduced ring strain compared to thiazolidine.
2-[(3-Fluorophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione C₁₀H₁₂FNO₂S 245.27 3-Fluorophenylmethyl Fluorine enhances lipophilicity and electronic effects; aromatic group may improve target binding affinity.
2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione C₁₂H₁₈N₂O₂S 278.35 3-(Methylaminoethyl)phenyl Bulky substituent may sterically hinder interactions; methylamino group introduces basicity.

*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to analogs.

Functional and Pharmacological Insights

Ring Size and Flexibility
  • Thiazolidine vs. Thiazinane : The target compound’s 5-membered thiazolidine-dione core (vs. thiazinane’s 6-membered ring in ) reduces conformational flexibility but may increase binding specificity due to ring strain. Thiazinane derivatives are often explored for improved metabolic stability .
  • Piperidine vs. Azepane : The 6-membered piperidine ring (target) offers moderate steric bulk compared to the 7-membered azepane in , which may affect interactions with hydrophobic pockets in proteins.
Substituent Effects
  • Aromatic vs.
  • Hydrochloride Salts : Compounds like and are formulated as hydrochloride salts to enhance aqueous solubility, a property absent in the neutral target compound.

Biological Activity

2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione is a heterocyclic compound that belongs to the thiazolidinedione class, which has garnered attention due to its potential therapeutic applications, particularly in diabetes management. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on existing research.

  • IUPAC Name : 2-(2-piperidin-4-ylethyl)-1,2-thiazolidine 1,1-dioxide
  • Molecular Formula : C10H20N2O2S
  • Molecular Weight : 232.35 g/mol
  • CAS Number : 89151-54-2

The biological activity of thiazolidinediones is primarily attributed to their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is crucial in regulating glucose and lipid metabolism. Compounds like this compound can enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

Antidiabetic Effects

Research indicates that derivatives of thiazolidinediones exhibit significant antidiabetic properties. For instance, studies have shown that compounds with similar structures can effectively lower blood glucose levels and improve insulin sensitivity:

  • In Vitro Studies : The compound has demonstrated selective activation of PPARγ with an EC50 value of approximately 0.03±0.01μmol/L0.03\pm 0.01\,\mu mol/L .
  • In Vivo Studies : Animal models treated with such compounds showed a marked decrease in blood glucose levels following glucose tolerance tests .

Cytotoxicity and Safety Profile

Toxicity assessments reveal that this compound exhibits low toxicity levels:

Test TypeResult
Acute Toxicity (LD50)Low toxicity
CytotoxicityMinimal effects observed

These findings suggest a favorable safety profile for further development as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of thiazolidinediones significantly influences their biological activity. Modifications at various positions on the thiazolidinedione ring can enhance or diminish their efficacy:

  • Position Modifications : Alterations at positions 2, 3, and 5 of the thiazolidine ring have been shown to affect PPARγ binding affinity and subsequent biological activity .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Thiazolidinones :
    • Investigated various thiazolidinone derivatives for their antidiabetic properties.
    • Found that specific modifications led to improved PPARγ activation and insulin sensitization .
  • Comparative Analysis with Rosiglitazone :
    • A comparative study highlighted the advantages of new derivatives over Rosiglitazone regarding side effects and efficacy in glucose regulation .

Q & A

Q. What are the recommended synthetic routes for 2-[2-(Piperidin-4-yl)ethyl]-1λ⁶,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with thiazolidine-dione precursors. For example, cesium carbonate and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective reagents for activating carboxyl groups in solvent systems like dichloromethane or DMF under reflux conditions . Optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, pH, molar ratios) and analyze their impact on yield and purity . Statistical tools like response surface methodology (RSM) are recommended for identifying optimal conditions.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and thiazolidine-dione moiety (C=O peaks at ~170–175 ppm) .
  • IR Spectroscopy : Detect functional groups like C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 210–254 nm .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
  • Emergency Measures : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .
  • Storage : Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How does the electronic configuration of the thiazolidine-dione moiety influence the compound's reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing nature of the dione group (S=O and C=O) polarizes adjacent carbon atoms, making them susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to identify electrophilic hotspots. For example, the C-2 position in the thiazolidine ring may exhibit higher reactivity due to conjugation with the sulfone group . Experimental validation via kinetic studies with nucleophiles (e.g., amines) under controlled pH (6–8) is recommended.

Q. What strategies can resolve contradictions in bioactivity data observed across different in vitro assays?

  • Methodological Answer :
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Orthogonal Assays : Compare results from fluorescence-based, radiometric, and enzymatic assays to rule out interference (e.g., compound autofluorescence).
  • Physicochemical Factors : Adjust buffer composition (e.g., DMSO concentration ≤0.1%) and monitor solubility via dynamic light scattering (DLS) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics.

Q. How can molecular docking studies be designed to predict interactions between this compound and potential enzyme targets?

  • Methodological Answer :
  • Protein Preparation : Retrieve target enzyme structures (e.g., kinases, proteases) from the PDB. Optimize hydrogen bonding networks and assign charges using tools like AutoDock Tools .
  • Ligand Preparation : Generate 3D conformers of the compound and assign tautomeric states (e.g., thiazolidine-dione ring puckering) with software like OpenBabel.
  • Docking Protocol : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Validate the protocol by redocking co-crystallized ligands (RMSD ≤2.0 Å) .
  • Post-Docking Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp/Lys in active sites) and calculate binding free energies (MM-GBSA).

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